This compound is classified as an indazole derivative, which is a bicyclic structure composed of a five-membered ring fused to a six-membered aromatic ring. Indazoles are recognized for their significance in medicinal chemistry due to their association with various biological activities, including antitumor and antimicrobial properties . The specific dihydrochloride salt form indicates that it has two hydrochloric acid molecules associated with it, enhancing its solubility and stability in aqueous environments.
The synthesis of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride typically involves several key steps:
The molecular structure of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride can be described as follows:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of the synthesized compound .
6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride is primarily related to its interactions with specific biological targets:
Understanding these mechanisms is essential for developing targeted therapies based on this compound.
The physical and chemical properties of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride include:
Data from spectroscopic analyses provide insights into these properties, confirming structural integrity and purity levels .
6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride has several promising applications:
Indazole derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. These bicyclic nitrogen-containing heterocycles—consisting of a pyrazole ring fused to a benzene ring—exist predominantly in the thermodynamically stable 1H-tautomeric form [2] [5]. The indazole core serves as a critical pharmacophore in numerous FDA-approved drugs and clinical candidates, spanning therapeutic areas from oncology (e.g., niraparib, a PARP inhibitor) to inflammation (e.g., benzydamine) [4] [10]. This versatility arises from the scaffold’s capacity to engage in diverse intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic contacts. The strategic incorporation of substituents at the 3- and 6-positions further modulates electronic properties, solubility, and target affinity, enabling precise optimization of pharmacological profiles [5] [10].
The indazole nucleus confers distinct advantages in drug design:
Table 1: Marketed Drugs Featuring the Indazole Core
Drug Name | Therapeutic Area | Molecular Target | Key Indazole Substitution Pattern |
---|---|---|---|
Niraparib | Oncology (PARP inhibitor) | PARP-1/2 | 1H-Indazole-7-carboxamide |
Pazopanib | Oncology (TKI) | VEGFR, PDGFR, c-Kit | 1H-Indazole-5-sulfonamide |
Benzydamine | Anti-inflammatory | Unknown (local NSAID) | 1H-Indazole-3-dimethylaminoethyl |
The introduction of 3-amino and 6-(aminomethyl) groups transforms the indazole scaffold into a multimodal pharmacophore capable of high-affinity target binding:
3-Amino Group (C3 Position)
6-(Aminomethyl) Group (C6 Position)
Table 2: Hydrogen Bonding Patterns Enabled by Substituents in 6-(Aminomethyl)-1H-indazol-3-amine
Substituent | Interaction Type | Target Protein Example | Biological Consequence |
---|---|---|---|
3-Amino | Bidentate H-bonding | FGFR Kinase Hinge Region | ATP-competitive inhibition |
6-(Aminomethyl) | Salt bridge with Asp/Glu | SARS-CoV-2 PLpro (Asp164) | Blockade of ISG15/ubiquitin processing |
6-(Aminomethyl) | H-bond with catalytic residue | M. tuberculosis KasA (Glu120) | Disruption of mycolic acid biosynthesis |
Converting 6-(aminomethyl)-1H-indazol-3-amine to its dihydrochloride salt addresses intrinsic physicochemical limitations of the free base:
Table 3: Comparative Physicochemical Properties of Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Impact on PK/PD |
---|---|---|---|
Water Solubility | Low (often <1 mg/mL) | High (typically >50 mg/mL) | ↑ Oral absorption; ↑ IV dose loading |
Log D (pH 7.4) | Moderate (1.5–2.5) | Low (<0.5) | Alters tissue distribution; ↓ CNS penetration |
Plasma Exposure (AUC) | Suboptimal | Enhanced 5–30-fold | ↑ Efficacy in target tissues |
Crystallinity | Amorphous or unstable | High; defined melting point | ↑ Shelf life; ↓ degradation |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9